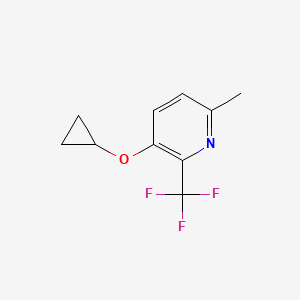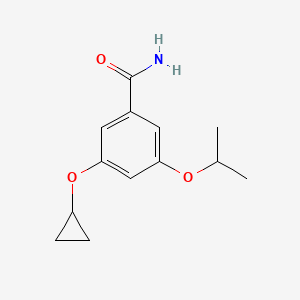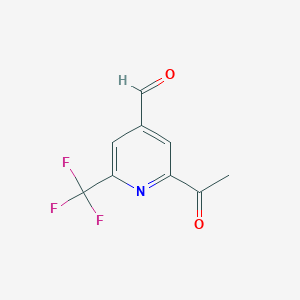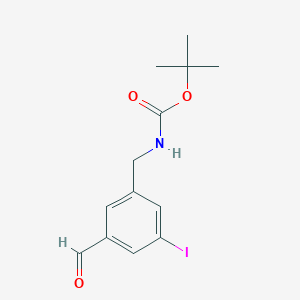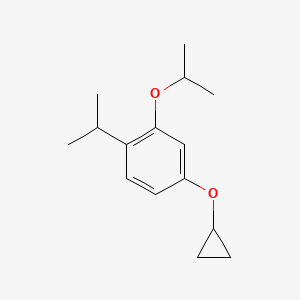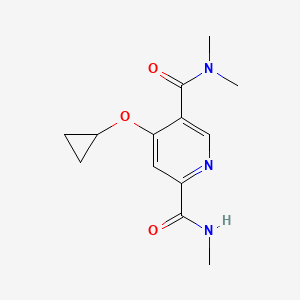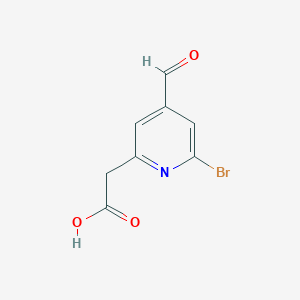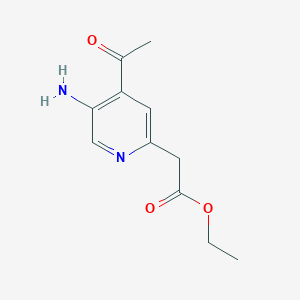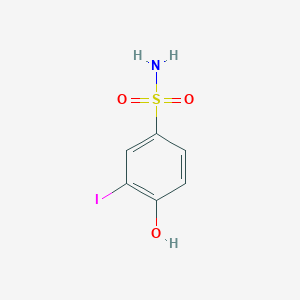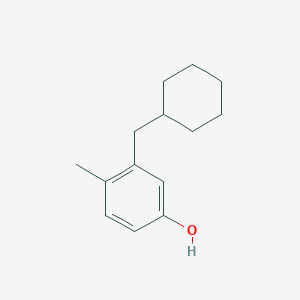
3-(Cyclohexylmethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenol ring substituted with a cyclohexylmethyl group at the 3-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of p-cresol by the cyclohexylmethyl group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-4-methylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenol (p-Cresol): A simpler phenol with a methyl group at the 4-position.
3-Cyclohexylmethylphenol: A phenol with a cyclohexylmethyl group at the 3-position but without the methyl group at the 4-position.
4-Cyclohexylmethylphenol: A phenol with a cyclohexylmethyl group at the 4-position.
Uniqueness
3-(Cyclohexylmethyl)-4-methylphenol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-4-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3 |
Clé InChI |
VNXTWYXUNBBFRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


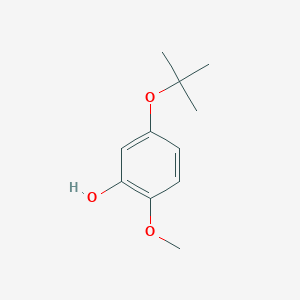
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
